molecular formula C16H13ClN2O3S2 B2693117 Ethyl 5-(4-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate CAS No. 681156-66-1

Ethyl 5-(4-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2693117
CAS No.: 681156-66-1
M. Wt: 380.86
InChI Key: QYTSGLGTOBPSCY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Substituted thiophenes with various functional groups.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-chlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiophene core, combined with the chlorobenzamido and thiocyanate groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-3-22-16(21)13-9(2)12(23-8-18)15(24-13)19-14(20)10-4-6-11(17)7-5-10/h4-7H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTSGLGTOBPSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)Cl)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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